molecular formula C21H17N3O3 B2976535 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 55327-66-7

1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2976535
CAS No.: 55327-66-7
M. Wt: 359.385
InChI Key: QIKMPZOPNHNPLO-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a nitro group at the 5-position and two benzyl groups at the 1 and 3 positions of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.

    Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Benzylation: The final step involves the benzylation of the 1 and 3 positions of the benzimidazole ring using benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Benzyl bromide, sodium hydroxide, potassium carbonate.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1,3-diamino-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole derivatives.

Scientific Research Applications

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-5-nitrobenzimidazole: Similar structure but lacks the dihydro component.

    5-Nitrobenzimidazole: Lacks the benzyl groups at the 1 and 3 positions.

    1,3-Dibenzylbenzimidazole: Lacks the nitro group at the 5-position.

Uniqueness

1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both benzyl and nitro groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1,3-dibenzyl-5-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-21-22(14-16-7-3-1-4-8-16)19-12-11-18(24(26)27)13-20(19)23(21)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKMPZOPNHNPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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